5-(Difluoromethyl)-2-methylaniline
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Overview
Description
5-(Difluoromethyl)-2-methylaniline is an organic compound characterized by the presence of a difluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of aniline derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is notable for its operational simplicity and good functional group tolerance.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2-methylaniline may involve large-scale difluoromethylation processes using commercially available reagents. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
5-(Difluoromethyl)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable component in drug design . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Known for its diverse biological activity, including antibacterial and antitumor properties.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Exhibits similar biological activities and is used in the synthesis of antiviral compounds.
Uniqueness
5-(Difluoromethyl)-2-methylaniline is unique due to its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H9F2N |
---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,8H,11H2,1H3 |
InChI Key |
PSMGWTIHTQFLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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